molecular formula C8H6ClNO4 B6209589 2-chloro-5-methyl-3-nitrobenzoic acid CAS No. 154260-39-6

2-chloro-5-methyl-3-nitrobenzoic acid

Cat. No.: B6209589
CAS No.: 154260-39-6
M. Wt: 215.6
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Description

2-Chloro-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, featuring a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-3-nitrobenzoic acid typically involves the nitration of 2-chloro-5-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselectivity and minimize side reactions . The reaction conditions are carefully controlled to achieve the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction parameters can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 2-Chloro-5-methyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Chloro-5-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

2-Chloro-5-methyl-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-3-nitrobenzoic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.

Properties

CAS No.

154260-39-6

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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